3-Amino-2,6-dimethylpyridine

Organic Synthesis Reactivity Electrophilic Substitution

Researchers require precise regioisomeric control for electrophilic substitution in medicinal chemistry. 3-Amino-2,6-dimethylpyridine addresses this need through its unique 2,6-dimethyl substitution pattern that synergistically activates the ring. • Enables targeted synthesis of neurological disorder drug intermediates. • Forms stable transition metal complexes for C-C bond catalysis. • Available as yellow crystalline powder with ≥98% purity, stored at 2-8°C.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 3430-33-9
Cat. No. B183288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,6-dimethylpyridine
CAS3430-33-9
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)N)C
InChIInChI=1S/C7H10N2/c1-5-3-4-7(8)6(2)9-5/h3-4H,8H2,1-2H3
InChIKeyWISXXOGOMDYNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,6-dimethylpyridine: Technical Baseline


3-Amino-2,6-dimethylpyridine (CAS 3430-33-9), also known as 3-Amino-2,6-lutidine or 2,6-dimethylpyridin-3-amine, is an aminopyridine derivative characterized by a pyridine ring with methyl substituents at the 2- and 6-positions and a primary amino group at the 3-position. Its molecular formula is C₇H₁₀N₂, with a molecular weight of 122.17 g/mol. [1] The compound appears as a yellow or light brown crystalline powder, exhibits a melting point range of 121-123°C and a predicted pKa of 7.61±0.10.

Regiochemistry fit: 3-amino-2,6-dimethyl substitution pattern
Reactivity profile: Amino group enhances electrophilic substitution scope
Handling convenience: Solid form simplifies weighing and storage

Why Analogs Cannot Substitute 3-Amino-2,6-dimethylpyridine


While the aminopyridine class is known for nucleophilic character, the substitution pattern of 3-Amino-2,6-dimethylpyridine creates a distinct electronic and steric environment. The amino group at the 3-position and the two flanking methyl groups at the 2- and 6-positions are both electron-donating, synergistically activating the ring for electrophilic substitution. This specific arrangement differs fundamentally from 2-aminopyridine derivatives or other regioisomers, altering its reactivity, complexation behavior, and performance as a synthetic intermediate. Direct substitution without verifying this specific regio- and steric profile can lead to failed reactions or sub-optimal yields in applications ranging from pharmaceutical intermediate synthesis to catalysis.

Target 3-Amino-2,6-dimethylpyridine: regiospecific amino and methyl arrangement
Substitute 2-Aminopyridine: different regiochemistry alters reaction pathways
Target Amino group enables coordination and nucleophilic transformations
Substitute 2,6-Dimethylpyridine: lacks amino group, cannot serve as N,N-ligand
Target Solid at room temperature; melting point 121–123 °C
Substitute Liquid aminopyridine analogs may require different handling and storage

3-Amino-2,6-dimethylpyridine: Procurement Differentiators


Enhanced Reactivity vs. 2,6-Dimethylpyridine

3-Amino-2,6-dimethylpyridine demonstrates enhanced reactivity in electrophilic substitution reactions compared to 2,6-dimethylpyridine, which lacks the amino group. The presence of the 3-amino group makes 3-Amino-2,6-dimethylpyridine more reactive in certain chemical reactions, serving as a more versatile building block. While specific rate constants are not publicly reported, this qualitative difference is a key factor in its selection as an intermediate.

Reactivity Comparison
Class-level inference
More reactive in electrophilic substitution vs Lacks amino group; limited reactivity
Supports broader synthetic intermediate use
Qualitative class-level inference; no quantitative rate data
Organic Synthesis Reactivity Electrophilic Substitution

Ligand in Catalysis vs. Non-Coordinating Analogs

3-Amino-2,6-dimethylpyridine acts as a versatile ligand, forming stable complexes with transition metals like palladium, rhodium, and ruthenium. These complexes are used in catalytic reactions such as carbon-carbon bond formation, hydrogenation, and oxidation. [1] This contrasts with simple alkyl pyridines, which lack a coordinating amine and thus cannot function as ligands in the same capacity.

Ligand Function
Data to verify
Forms complexes with Pd, Rh, Ru vs Cannot coordinate via amine
Expands catalytic application scope
Based on manufacturer feasibility analysis; validate for specific metals
Catalysis Ligand Design Organometallic Chemistry

Physical State and Purity Profile

3-Amino-2,6-dimethylpyridine is a solid at ambient temperature with a well-defined melting point of 121-123°C, available at high purities (≥97%, ≥98.5% HPLC). [1] This solid form simplifies handling, storage, and accurate weighing for industrial and laboratory applications compared to liquid or low-melting analogs that may require specialized storage or pose greater handling risks.

Physical Form
Specification review
Solid, mp 121-123 °C, ≥97% purity vs Liquid analog (e.g., mp -8 °C)
Simplifies handling and stoichiometry
Reported commercial purity; verify lot-specific COA
Process Chemistry Physical Properties Procurement Specification

3-Amino-2,6-dimethylpyridine: Application Scenarios


Neuro Drug Intermediate Synthesis

3-Amino-2,6-dimethylpyridine is specifically cited as an intermediate in the synthesis of pharmaceuticals, particularly for the development of drugs targeting neurological disorders. This specialized application distinguishes it from more general aminopyridine building blocks, making it a compound of interest for medicinal chemistry programs in the neuroscience therapeutic area.

Ligand for Palladium Cross-Coupling

As a versatile ligand, 3-Amino-2,6-dimethylpyridine forms stable complexes with transition metals including palladium, rhodium, and ruthenium. These complexes find use in carbon-carbon bond formation and other catalytic reactions essential for the production of fine chemicals and advanced pharmaceutical intermediates.

Oxidative Hair Dye Component

3-Amino-2,6-dimethylpyridine acts as a coupling component in oxidative hair dye formulations, contributing to the color development process on keratin fibers, particularly human hair. This industrial application is unique among many of its simpler analogs.

Fused Azaheterocycle Building Block

2-Aminopyridines, including 3-Amino-2,6-dimethylpyridine, are versatile building blocks in the synthesis of fused azaheterocycles due to their distinct dual nucleophilic character. The specific substitution pattern of this compound can direct cyclization reactions to yield targeted heterocyclic scaffolds of medicinal relevance.

Application
Selection Property
Validation Focus
Neuroscience compound intermediate
3-amino-2,6-dimethyl regiospecific pattern
Regiochemistry-driven reaction outcome
Catalytic cross-coupling ligand
N,N-coordinating ligand capability
Metal complex formation screening
Oxidative hair dye coupling component
Coupling reactivity with dye precursors
Color development in formulation context
Fused azaheterocycle building block
Dual nucleophilic character (pyridine & amino)
Cyclization pathway selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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